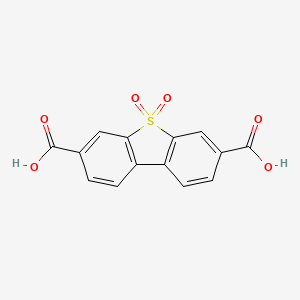
5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid is a useful research compound. Its molecular formula is C14H8O6S and its molecular weight is 304.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It has been studied for its potential role in the inhibition of certain enzymes, such as cytochrome p450 and peroxidase .
Mode of Action
It has been used in the synthesis of a novel 3d lanthanide (iii) metal–organic framework (mof), which could work as an efficient heterogeneous catalyst for the cyanosilylation of aromatic aldehydes at room temperature .
Result of Action
It has been used in the synthesis of a novel 3d lanthanide (iii) metal–organic framework (mof), which demonstrated a good ability of catalyzing cyanosilylation .
生物活性
5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid (DBTDA) is a compound of increasing interest in various fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of DBTDA, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H8O6S
- Molecular Weight : 304.27 g/mol
- CAS Number : 23613-32-3
- IUPAC Name : this compound
The compound features a dibenzothiophene core with two carboxylic acid groups at positions 3 and 7, which are essential for its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
DBTDA exhibits several biological activities that can be attributed to its structural characteristics:
- Antioxidant Activity : The presence of dioxo groups allows DBTDA to scavenge free radicals, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Research indicates that DBTDA may possess antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Preliminary studies suggest that DBTDA could inhibit tumor growth through mechanisms such as apoptosis induction and modulation of signaling pathways involved in cancer progression .
Antimicrobial Activity
A study highlighted the effectiveness of DBTDA against specific bacterial strains. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating a promising therapeutic application.
Anticancer Studies
In vitro studies have shown that DBTDA can induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways related to cell survival and proliferation has been documented. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Mechanism : Induction of caspase-dependent apoptosis was observed, along with the downregulation of anti-apoptotic proteins such as Bcl-2 .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activities |
|---|---|---|
| This compound | Dioxo groups, dibenzothiophene core | Antioxidant, Antimicrobial, Anticancer |
| Dibenzo-p-dioxin-2,8-dicarboxylic acid | Similar dioxo structure | Limited antimicrobial activity |
| Dibenzothiophene derivatives | Varied functional groups | Potential anticancer properties |
Applications in Medicinal Chemistry
Due to its diverse biological activities, DBTDA is being explored for various applications:
- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a lead compound for further drug development.
- Organic Synthesis : The carboxylic acid groups facilitate reactions such as esterification and amidation, making DBTDA useful in synthesizing more complex molecules .
- Coordination Chemistry : The compound's structure allows it to act as a ligand for metal ions, which could lead to novel catalysts or materials in coordination chemistry.
特性
IUPAC Name |
5,5-dioxodibenzothiophene-3,7-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)21(19,20)11(9)5-7/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTYKOULMJJKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)C3=C2C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














